Methylprotodioscin

Cancer Pharmacology Cytotoxicity Natural Product Screening

Researchers sourcing furostanol saponins for anticancer research often encounter inconsistent activity from non-methoxylated analogs. Methylprotodioscin (MPD; CAS 54522-52-0) resolves this via its 22-methoxy substitution conferring unique NCI-60 cytotoxicity (GI50 ≤10 µM for most solid tumor lines) and a COMPARE fingerprint unmatched in the NCI database. • Selective antiproliferative activity against carcinomas; in vivo anti-osteoporotic efficacy at 50 mg/kg/day p.o. without uterotrophic effects • Suppresses MUC5AC mucin at 1 µM in NCI-H292 cells • Validated PK profile (t1/2 25-29 min) with LC-MS/MS method. Supports anticancer lead discovery, bone biology, and mucoregulation research.

Molecular Formula C52H86O22
Molecular Weight 1063.2 g/mol
CAS No. 54522-52-0
Cat. No. B1245271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprotodioscin
CAS54522-52-0
Synonymsmethyl protodioscin
methylprotodioscin
MPD cpd
Molecular FormulaC52H86O22
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
InChIInChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1
InChIKeyHSSJYSJXBOCKQM-GVTGEURHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylprotodioscin Overview & Procurement


Methylprotodioscin (MPD; CAS 54522-52-0; molecular weight 1063.23 g/mol) is a furostanol bisglycoside saponin naturally occurring in Dioscorea species (e.g., D. collettii var. hypoglauca, D. opposita). [1] The compound is characterized by a 22-methoxy substitution on the furostanol skeleton, distinguishing it from structurally related non‑methoxylated analogs. [2] MPD has been extensively studied for its antiproliferative and apoptosis‑inducing properties across a range of solid tumor cell lines, as well as for in vivo anti‑osteoporotic effects. [3]

Furostanol saponin with 22-methoxy substitution for structure-activity studies
Supports solid tumor cell-line screening and cytotoxicity profiling workflows
Supports in vivo bone-remodeling endpoint studies in rodent models

Methylprotodioscin Substitution Risks


Although Methylprotodioscin belongs to the broad class of furostanol saponins, its biological activity profile differs quantitatively and qualitatively from close structural analogs such as protodioscin, dioscin, and pseudoprotodioscin. [1] The 22‑methoxy group of MPD confers distinct NCI‑60 cytotoxicity patterns that are not recapitulated by non‑methoxylated saponins, as confirmed by COMPARE analysis revealing no similar compounds in the NCI database. Substitution with generic saponin mixtures or structurally related compounds without methoxy substitution may therefore yield inconsistent or absent activity in key experimental models, particularly in solid tumor cytotoxicity and mucin suppression assays. [2]

Methoxy-dependent profile: The 22-methoxy group confers a distinct NCI‑60 cytotoxicity pattern; non‑methoxylated analogs (protodioscin, dioscin) may not reproduce this profile.
Generic saponin mixtures: Broad saponin extracts lack the defined NCI‑60 selectivity, and results in tumor cell assays may shift unpredictably.
Analog mismatch in mucin models: In MUC5AC suppression, dioscin and protodioscin show different concentration‑response relationships; direct substitution may alter pathway-response endpoints.

Methylprotodioscin Evidence vs Analogs


Solid Tumor Cytotoxicity Selectivity (NCI-60)

Methylprotodioscin exhibits a distinctly selective cytotoxicity profile in the NCI‑60 human tumor cell line panel. GI50 values are ≤10.0 μM for most solid tumor lines, with particular potency in colon (HCT‑15) and breast (MDA‑MB‑435) lines (GI50 <2.0 μM), whereas leukemia cell lines show only moderate sensitivity (GI50 10–30 μM). [1] This solid‑tumor preference is consistent with the traditional use of the source plant for solid malignancies rather than leukemias.

Solid Tumor Cytotoxicity (NCI‑60)
Class‑level
GI50 ≤10.0 µM for solid tumors; ~10‑fold selectivity over leukemia lines
Reported cell‑panel response context; supports solid‑tumor screening workflows
NCI‑60 in vitro assay; individual line variability
Cancer Pharmacology Cytotoxicity Natural Product Screening

Unique COMPARE Fingerprint in NCI-60

When Methylprotodioscin (NSC‑698790) was used as a seed compound in the NCI COMPARE algorithm, no other compounds in the NCI database exhibited a similar cytotoxicity pattern. [1] This computational analysis strongly suggests that MPD acts through a mechanism distinct from known anticancer agents and from other steroidal saponins evaluated in the same screen.

COMPARE Fingerprint
Method context
No other NCI database compound correlates with the MPD cytotoxicity pattern
Supports unique mechanism‑of‑action differentiation; reduces redundancy risk
COMPARE algorithm applied to NCI‑60 data
Mechanism of Action Drug Discovery Computational Pharmacology

In Vivo Anti-Osteoporotic Activity in OVX Mice

In a mouse model of postmenopausal osteoporosis (ovariectomy, OVX), 6‑week oral administration of Methylprotodioscin at 50 mg/kg/day significantly inhibited bone loss. [1] Total, cancellous, and cortical bone mineral content (BMC) and bone mineral density (BMD) were preserved compared to OVX controls, with no uterotrophic side effects. [2] This in vivo activity contrasts with many saponins that show in vitro effects but lack documented in vivo bone‑protective data.

In Vivo Bone Preservation (OVX Mice)
Reported
MPD (50 mg/kg/day p.o.) preserved BMC and BMD (p<0.05 vs OVX control)
OVX control: bone loss; no uterotrophic effect
Supports in vivo bone‑remodeling endpoint review; no estrogen‑like side‑effect signal
Ovariectomized mouse model; 6‑week administration
Osteoporosis Bone Biology In Vivo Pharmacology

MUC5AC Mucin Suppression in Airway Cells

In NCI‑H292 airway epithelial cells, Methylprotodioscin (1 µM) suppressed MUC5AC mucin production induced by both EGF and PMA. [1] Dioscin, a structurally related saponin, also suppressed MUC5AC but with differing potency profiles: dioscin was effective at lower EGF concentrations (10‑6 M and 10‑5 M) while MPD required 10‑4 M for EGF‑induced suppression. [2] Both compounds suppressed PMA‑induced MUC5AC production at 10‑4 M. This distinct concentration‑response relationship between the two saponins indicates non‑identical pharmacodynamic profiles.

MUC5AC Mucin Suppression
Head‑to‑head
MPD: suppression at 10⁻⁴ M for EGF and PMA induction
Dioscin: suppression at 10⁻⁶–10⁻⁵ M for EGF, 10⁻⁴ M for PMA
Differential concentration‑response supports non‑interchangeability in airway mucoregulation models
NCI‑H292 cells; RT‑PCR and ELISA endpoints
Pulmonary Pharmacology Mucin Regulation Inflammation

HeLa vs HEK293 Selective Cytotoxicity

Methylprotodioscin inhibits proliferation of HeLa cervical cancer cells with an IC50 of 18.31 µM, while showing no significant effect on non‑cancerous HEK293 human embryonic kidney cells at comparable concentrations. [1] This selectivity contrasts with broad‑spectrum cytotoxic agents and suggests a degree of tumor‑cell specificity that is not uniformly observed across all steroidal saponins. [2]

HeLa vs HEK293 Selectivity
Reported
HeLa IC50 18.31 µM; no significant effect on non‑cancerous HEK293 cells
Supports cell‑selectivity endpoint review; may inform cancer vs normal‑cell screening panels
MTT assay, 48‑h exposure
Cancer Selectivity Toxicology Cell Proliferation

Rapid Plasma Clearance & Dual Excretion

Following intravenous administration to rats, Methylprotodioscin exhibits rapid elimination with a plasma half‑life (t₁/₂) of 25.6–29.3 minutes, fitting a one‑compartment model. [1] Within 5 hours post‑injection, plasma and most tissue concentrations fall below the lower limit of quantification. [2] Excretion occurs via both urine (23.4% recovery) and bile (32.9% recovery), indicating dual renal and hepatobiliary clearance pathways.

Plasma Clearance & Excretion
Class‑level
t₁/₂ 25.6–29.3 min; urine 23.4%, bile 32.9% recovery
Supports PK exposure‑model interpretation; rapid dual‑route elimination
i.v. administration in rats; LC‑MS/MS quantification
Pharmacokinetics ADME Drug Disposition

Methylprotodioscin Research Applications


Solid Tumor Cytotoxicity & Mechanism Studies

Given the selective GI50 ≤10 µM for most solid tumor lines in the NCI‑60 panel [1] and the unique COMPARE fingerprint indicating a novel mechanism , Methylprotodioscin is well‑suited for lead discovery campaigns focused on carcinomas. Its distinct pattern supports use as a chemical probe in phenotypic screens aimed at identifying new anticancer targets.

Osteoporosis Bone Density Preservation

The demonstrated in vivo efficacy of Methylprotodioscin (50 mg/kg/day p.o.) in preserving BMC and BMD in OVX mice [2] positions this compound as a candidate for preclinical bone biology studies. The absence of uterotrophic effects [3] further supports its use in postmenopausal osteoporosis models where estrogen‑like side effects are a concern.

Airway Mucus Hypersecretion & Inflammation

Methylprotodioscin's ability to suppress MUC5AC mucin production in NCI‑H292 cells at 1 µM [4] makes it a relevant tool for studying mucoregulation in chronic airway diseases. The differential concentration‑response relative to dioscin [5] allows for comparative pharmacology studies that dissect structure‑activity relationships within furostanol saponins.

Preclinical Pharmacokinetic & ADME Studies

The characterized plasma half‑life (25–29 min), dual excretion pathways (23% urine, 33% bile) [6], and validated LC‑MS/MS quantification method enable informed design of pharmacokinetic studies in rodent models. This data supports the compound's use as a reference saponin for investigating absorption and disposition of furostanol glycosides.

Application
Selection Property
Validation Focus
Solid tumor cell‑line screening
Selectivity in NCI‑60 panel
Cell‑model endpoint review
In vivo bone‑remodeling studies
Bone mineral density response
BMD endpoint monitoring
Airway mucin hypersecretion models
MUC5AC mucin suppression profile
Pathway‑response context
Preclinical PK & ADME investigations
Rapid clearance & dual‑route excretion
Exposure‑model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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